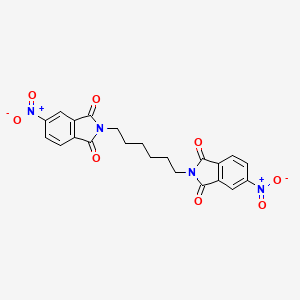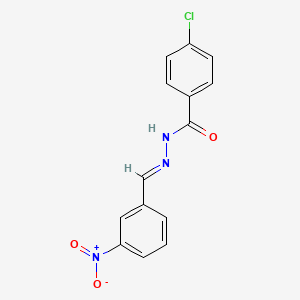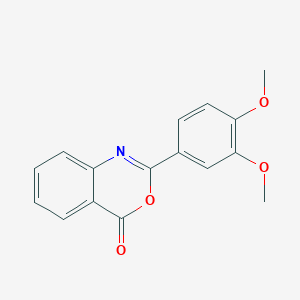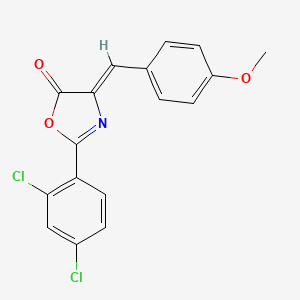![molecular formula C17H16ClFN2O2 B11709392 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide](/img/structure/B11709392.png)
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group, a fluorinated phenyl group, and a hydrazide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst.
Formation of 4-chloro-2-methylphenoxyacetic acid: The 4-chloro-2-methylphenol is then reacted with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.
Synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid: The phenoxyacetic acid derivative is further reacted with propanoic acid under acidic conditions.
Formation of the hydrazide: The 2-(4-chloro-2-methylphenoxy)propanoic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation with 2-fluorobenzaldehyde: Finally, the hydrazide is condensed with 2-fluorobenzaldehyde under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorinated and fluorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and modulating their activity.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.
Mecoprop-P: Another compound with a chlorinated phenoxy group and similar herbicidal properties.
2,4-dichlorophenoxyacetic acid: A widely used herbicide with structural similarities.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C17H16ClFN2O2 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H16ClFN2O2/c1-11-9-14(18)7-8-16(11)23-12(2)17(22)21-20-10-13-5-3-4-6-15(13)19/h3-10,12H,1-2H3,(H,21,22)/b20-10+ |
InChI Key |
HYFHCAPEYFKGRX-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=CC=C2F |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide](/img/structure/B11709316.png)

![5-bromo-N-{3-chloro-4-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11709324.png)

![9-bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B11709331.png)

![4-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709347.png)
![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709350.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)


![2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)
![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)
